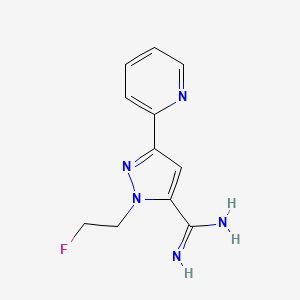

1-(2-Fluorethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-carboximidamid

Übersicht

Beschreibung

1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide is a useful research compound. Its molecular formula is C11H12FN5 and its molecular weight is 233.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Neutronen-Einfangtherapie

Boronsäuren und ihre Ester, einschließlich Verbindungen wie 1-(2-Fluorethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-carboximidamid, werden für die Entwicklung neuer Medikamente und Medikamententransportvorrichtungen in Betracht gezogen. Sie werden besonders als Borträger geschätzt, die für die Neutronen-Einfangtherapie (NCT) geeignet sind, eine gezielte Krebstherapie, die die selektive Zerstörung von Tumorzellen ermöglicht .

Stabilität von Medikamenten in wässrigen Lösungen

Die Stabilität von Boronsäureestern in Wasser ist ein wichtiges Anliegen für pharmakologische Anwendungen. Die Anfälligkeit der Verbindung für Hydrolyse bei physiologischem pH-Wert muss sorgfältig berücksichtigt werden, da sie die Gestaltung und Entwicklung von borbasierten Medikamenten beeinflusst .

Biologische Aktivität

1-(2-Fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyrazole ring with a fluoroethyl substituent and a pyridine moiety, which are crucial for its biological activity. The presence of these functional groups enhances its interaction with biological targets.

The biological activity of 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide is primarily attributed to its ability to interact with specific enzymes and receptors:

- Phosphodiesterase Inhibition : Similar compounds have shown activity as selective phosphodiesterase (PDE) inhibitors, particularly PDE4, which plays a role in inflammatory responses. PDE4 inhibitors are being explored for treating respiratory diseases like asthma and COPD .

- Antitumor Activity : Pyrazole derivatives are known for their antitumor properties. The structural modifications in this compound may contribute to its efficacy against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation .

Biological Activity Profiles

Research has indicated several biological activities associated with pyrazole derivatives, including:

- Anti-inflammatory : Compounds similar to 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide have demonstrated significant anti-inflammatory effects in preclinical models.

- Antimicrobial : Some studies suggest that pyrazole derivatives exhibit antimicrobial properties against a range of pathogens, making them candidates for further development in infectious disease therapies .

Case Studies

Recent studies have highlighted the biological activities of related pyrazole compounds. For instance:

- PDE4 Inhibition Study : A study on a related pyrazolo[1,5-a]pyridine showed promising results as a PDE4 inhibitor, demonstrating an IC50 value of 140 nM in enzyme assays. This suggests that 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide may exhibit similar potency .

- Antitumor Activity : A derivative was tested against various cancer cell lines, showing significant cytotoxicity with IC50 values ranging from 10 to 50 µM, indicating potential as an anticancer agent .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| PDE423 | PDE4 Inhibitor | 0.14 | |

| Pyrazole Derivative A | Antitumor | 10 - 50 | |

| Pyrazole Derivative B | Antimicrobial | 25 |

Future Directions

The exploration of 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide's biological activity is still in the early stages. Future research should focus on:

- In Vivo Studies : Conducting comprehensive in vivo studies to evaluate pharmacokinetics and therapeutic efficacy.

- Mechanistic Insights : Further elucidating the mechanisms by which this compound interacts with molecular targets.

- Structure-Activity Relationship (SAR) Studies : Investigating how variations in the chemical structure affect biological activity could lead to the development of more potent derivatives.

Eigenschaften

IUPAC Name |

2-(2-fluoroethyl)-5-pyridin-2-ylpyrazole-3-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN5/c12-4-6-17-10(11(13)14)7-9(16-17)8-3-1-2-5-15-8/h1-3,5,7H,4,6H2,(H3,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXYBQMUDPYFYFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN(C(=C2)C(=N)N)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.